

# N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide molecular formula

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

**Compound Name:** *N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide*

**Cat. No.:** B1452711

[Get Quote](#)

An In-depth Technical Guide to **N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide**: Molecular Formula, Synthesis, and Characterization

## Authored by a Senior Application Scientist

**Introduction:** In the landscape of modern medicinal chemistry and materials science, the synthesis and characterization of novel small molecules are paramount to innovation. Benzamide and furan moieties are prevalent scaffolds in a multitude of biologically active compounds and functional materials. This guide provides a detailed technical overview of a specific derivative, **N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide**, focusing on its molecular formula, a proposed synthetic pathway, and the analytical techniques essential for its structural elucidation and purity confirmation. This document is intended for researchers, scientists, and professionals in drug development who require a comprehensive understanding of this compound's fundamental chemical properties.

## Part 1: Molecular Identity and Physicochemical Properties

The foundational step in the study of any chemical entity is the unambiguous determination of its molecular formula and associated properties.

### Molecular Formula and Structure

**N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide** is a heterocyclic compound with the confirmed molecular formula C13H12BrNO3[1][2].

This formula indicates the presence of:

- 13 Carbon (C) atoms
- 12 Hydrogen (H) atoms
- 1 Bromine (Br) atom
- 1 Nitrogen (N) atom
- 3 Oxygen (O) atoms

The molecular weight of this compound is 310.14 g/mol [1]. The structure consists of a central benzamide core, substituted with a bromine atom and a methoxy group on the benzene ring, and a furan-2-ylmethyl group attached to the amide nitrogen.

## Physicochemical Data Summary

A summary of the key physicochemical data for **N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide** is presented in the table below for quick reference.

Property	Value	Source
Molecular Formula	C13H12BrNO3	[1][2]
Molecular Weight	310.14 g/mol	[1]
CAS Number	1072944-36-5	[1][2][3]
Canonical SMILES	COC1=C(C=C(C=C1)C(=O)N CC2=CC=CO2)Br	
Purity (Typical)	≥98%	[1]

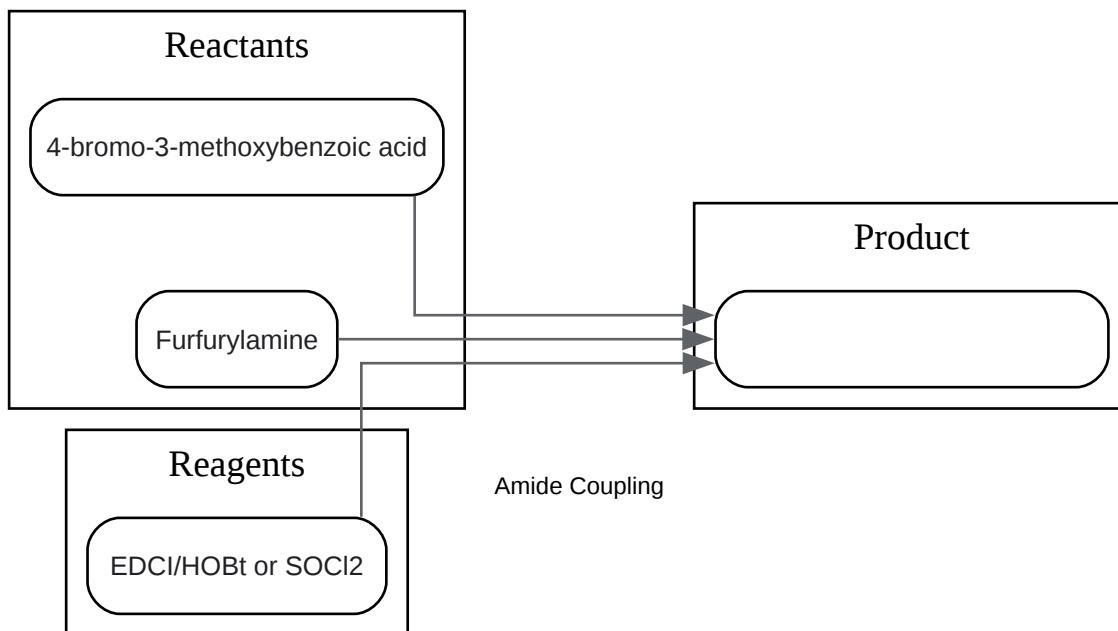
## Part 2: Synthesis and Mechanistic Considerations

The synthesis of **N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide** involves the formation of an amide bond, a cornerstone reaction in organic chemistry[4]. A logical and efficient synthetic route would involve the coupling of a carboxylic acid (or its activated derivative) with an amine.

## Proposed Synthetic Pathway: Amide Coupling

A robust and commonly employed method for the synthesis of benzamide derivatives is the reaction of an activated carboxylic acid with an amine[4][5][6]. In this case, the synthesis would proceed by coupling 4-bromo-3-methoxybenzoic acid with furfurylamine.

The overall reaction is as follows:



[Click to download full resolution via product page](#)

Caption: Proposed synthesis of the target molecule via amide coupling.

## Experimental Protocol: Synthesis

The following protocol outlines a standard procedure for the synthesis of **N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide**.

Step 1: Activation of the Carboxylic Acid

- To a solution of 4-bromo-3-methoxybenzoic acid in a suitable aprotic solvent (e.g., dichloromethane or DMF), add a coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and Hydroxybenzotriazole (HOBt)[5].
- Alternatively, the carboxylic acid can be converted to the more reactive acyl chloride by treatment with thionyl chloride ( $\text{SOCl}_2$ ) or oxalyl chloride[4]. This is a common strategy for preparing benzamide derivatives[4].

#### Step 2: Amide Bond Formation

- To the activated carboxylic acid species, add furfurylamine, typically in the presence of a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to neutralize the acid formed during the reaction.
- The reaction mixture is stirred at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

#### Step 3: Work-up and Purification

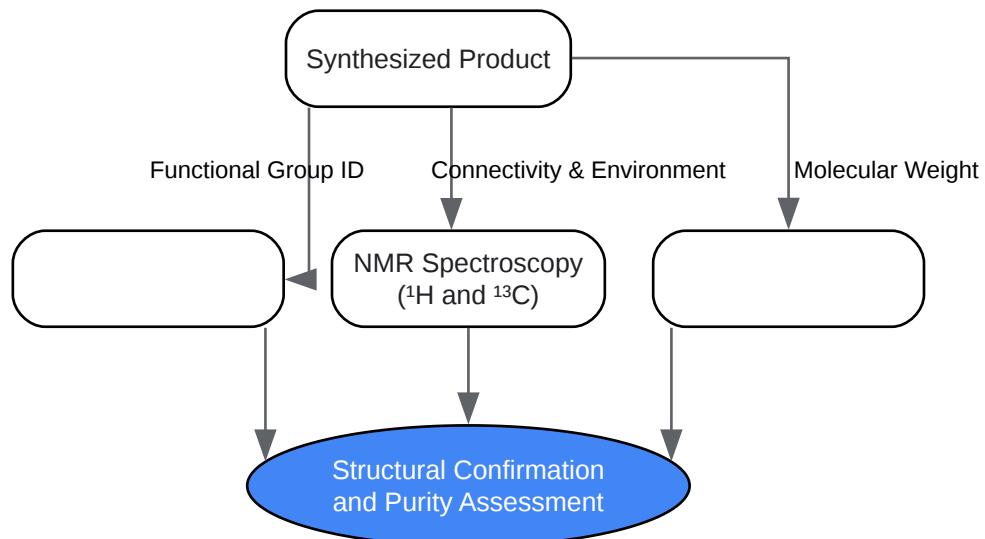
- Upon completion, the reaction mixture is typically washed with an aqueous acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a wash with an aqueous base solution (e.g., saturated  $\text{NaHCO}_3$ ) to remove unreacted carboxylic acid.
- The organic layer is then dried over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$  or  $\text{MgSO}_4$ ), filtered, and the solvent is removed under reduced pressure.
- The crude product is then purified, commonly by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel[4].

## Part 3: Structural Elucidation and Characterization

The confirmation of the structure and purity of the synthesized **N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide** is achieved through a combination of spectroscopic techniques. Each technique provides unique information about the molecule's structure.

## Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound.



[Click to download full resolution via product page](#)

Caption: Workflow for spectroscopic characterization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the detailed structure of organic molecules by providing information about the hydrogen and carbon framework[7].

- <sup>1</sup>H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the furan and benzene rings, the methoxy protons, the methylene protons of the furfuryl group, and the amide proton. The chemical shifts, integration, and coupling patterns of these signals will confirm the connectivity of the molecule.
- <sup>13</sup>C NMR: The carbon NMR spectrum will show a characteristic number of signals corresponding to the unique carbon atoms in the molecule, including the carbonyl carbon of the amide, and the carbons of the aromatic rings and the methoxy group.

### Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a clean NMR tube[7].

- Data Acquisition: Acquire  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a high-field NMR spectrometer.
- Data Analysis: Process the spectra to determine chemical shifts, coupling constants, and integrals to confirm the structure.

## Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule[7]. Key expected vibrational bands for **N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide** include:

- N-H stretch: A characteristic peak for the amide N-H bond.
- C=O stretch: A strong absorption for the amide carbonyl group.
- C-O stretch: Bands corresponding to the methoxy group and the furan ether linkage.
- Aromatic C-H and C=C stretches: Signals indicative of the benzene and furan rings.

### Experimental Protocol: ATR-FTIR Spectroscopy

- Sample Preparation: Place a small amount of the solid product directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Acquire the spectrum using an FTIR spectrometer, typically co-adding multiple scans to improve the signal-to-noise ratio[7].
- Data Analysis: Identify the characteristic absorption bands to confirm the presence of the key functional groups.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, allowing for the confirmation of the molecular weight and elemental composition.

- High-Resolution Mass Spectrometry (HRMS): This technique can provide a highly accurate mass measurement, which can be used to confirm the molecular formula ( $\text{C}_{13}\text{H}_{12}\text{BrNO}_3$ ). The isotopic pattern of bromine (approximately equal abundance of  $^{79}\text{Br}$  and  $^{81}\text{Br}$ ) will result in a characteristic M and M+2 pattern for the molecular ion peak.

## Experimental Protocol: Mass Spectrometry

- Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
- Data Acquisition: Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and confirm its mass and isotopic pattern, which should be consistent with the molecular formula C13H12BrNO3.

## Conclusion

This technical guide has established the molecular formula of **N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide** as C13H12BrNO3. A plausible and efficient synthetic route via amide coupling has been detailed, along with the necessary experimental protocols for its synthesis and purification. Furthermore, a comprehensive workflow for the structural characterization and purity assessment using modern spectroscopic techniques (NMR, FTIR, and MS) has been presented. This foundational information is critical for any researcher or scientist intending to work with or further develop applications for this compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 1072944-36-5 | N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide - Moldb [moldb.com]
- 2. N-(Furan-2-ylmethyl)4-bromo-3-methoxybenzamide, CasNo.1072944-36-5 Wuhan Chemwish Technology Co., Ltd China (Mainland) [chemwish.lookchem.com]
- 3. 4-BROMO-N-(FURAN-2-YLMETHYL)-3-METHOXYBENZAMIDE | 1072944-36-5 [chemicalbook.com]

- 4. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Synthesis and characterization of n-(4 sulfamoylphenyl) benzamide derivatives | Semantic Scholar [semanticscholar.org]
- 6. Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [N-(Furan-2-ylmethyl) 4-bromo-3-methoxybenzamide molecular formula]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1452711#n-furan-2-ylmethyl-4-bromo-3-methoxybenzamide-molecular-formula]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)